molecular formula C7H9NOS B471548 3-Methanesulfinylaniline CAS No. 39082-89-8

3-Methanesulfinylaniline

Cat. No.: B471548
CAS No.: 39082-89-8
M. Wt: 155.22g/mol
InChI Key: TUAYUJJUGBNFHP-UHFFFAOYSA-N
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Description

3-Methanesulfinylaniline is a chemical building block of interest in research and development, particularly in organic synthesis and pharmaceutical chemistry. The compound features both an aniline group, a common motif in active pharmaceutical ingredients and dyes , and a methanesulfinyl group, which can influence the molecule's electronic properties and serve as a versatile handle for further chemical transformations. As a substituted aniline, its chemistry is rich for exploration in electrophilic aromatic substitution and as a precursor for more complex molecules . Researchers value this compound for its potential use in constructing molecular scaffolds and exploring structure-activity relationships. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAYUJJUGBNFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39082-89-8
Record name 3-methanesulfinylaniline
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Advanced Synthetic Methodologies for 3 Methanesulfinylaniline

Regioselective Functionalization Approaches for the Synthesis of 3-Methanesulfinylaniline

The regioselective synthesis of this compound primarily involves the controlled functionalization of an aniline (B41778) or thioanisole (B89551) precursor. Directing the methanesulfinyl group to the meta-position of the aniline ring is a key challenge addressed by various strategies.

One common approach starts with 3-(methylthio)aniline, where the amino and methylthio groups are already in the desired 1,3-relationship. lookchem.comscbt.comscbt.com The subsequent challenge lies in the selective oxidation of the thioether to the sulfoxide (B87167) without affecting the amine functionality or leading to over-oxidation to the sulfone. smolecule.comsmolecule.com

Alternatively, functionalization of aniline can be achieved through electrophilic substitution. However, the amino group is a strong ortho-, para-director, making direct meta-sulfinylation challenging. To circumvent this, protecting the amine group can alter its directing effect or the synthesis can proceed through a precursor where a meta-directing group is temporarily in place. beilstein-journals.org The use of directing groups in C-H functionalization strategies has become a powerful tool for achieving regioselectivity in the synthesis of substituted anilines. researchgate.netrsc.org For instance, a sulfinyl group itself has been used to direct further functionalization on an aromatic ring. clockss.org

Another strategy involves the construction of the aromatic ring itself, incorporating the desired substituents in a regiocontrolled manner. While less common for a simple molecule like this compound, such approaches are valuable for more complex, highly substituted analogues.

Enantioselective Synthesis Strategies for Chiral this compound Analogues

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to synthesize chiral sulfoxides with high enantiomeric purity is a significant area of research due to their application as chiral auxiliaries and their presence in biologically active molecules. wiley-vch.deacs.orgrsc.orgtandfonline.comillinois.edu

Several key strategies are employed for the enantioselective synthesis of chiral aryl sulfoxides, which are applicable to analogues of this compound:

Asymmetric Oxidation of Prochiral Sulfides: This is a direct approach where a prochiral thioether, such as 3-(methylthio)aniline, is oxidized using a chiral oxidizing agent or a catalytic system with a chiral ligand. medcraveonline.com Modified Sharpless epoxidation reagents, such as Ti(OiPr)₄ with a chiral diol like diethyl tartrate (DET), have been used for this purpose. medcraveonline.com Vanadium and titanium complexes with chiral Schiff base ligands have also been developed as effective catalysts for the asymmetric oxidation of sulfides to sulfoxides. wiley-vch.deacs.org Biocatalytic methods, using enzymes like monooxygenases, offer a green and highly selective alternative. rsc.orgacsgcipr.org

Nucleophilic Substitution on Chiral Sulfinates (Andersen Synthesis): This classical and widely used method involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with an organometallic reagent, such as a Grignard reagent. illinois.edumedcraveonline.com The reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for the synthesis of sulfoxides with high enantiomeric purity. medcraveonline.com This method can be adapted to synthesize chiral this compound analogues by using an appropriately substituted Grignard reagent.

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer of a racemic sulfoxide mixture, leaving the other enantiomer enriched. rsc.org This can be achieved through enantioselective oxidation of the sulfoxide to the corresponding sulfone or by other chemical transformations catalyzed by a chiral catalyst.

Table 1: Comparison of Enantioselective Synthesis Strategies for Chiral Sulfoxides

Method Description Advantages Disadvantages
Asymmetric Oxidation Direct oxidation of a prochiral sulfide (B99878) using a chiral catalyst or reagent. wiley-vch.demedcraveonline.com Atom-economical, direct. Can suffer from over-oxidation to sulfone, requires development of highly selective catalysts.
Andersen Synthesis Nucleophilic substitution on a diastereomerically pure sulfinate ester. illinois.edumedcraveonline.com High enantiopurity, reliable. Stoichiometric use of chiral auxiliary, multi-step process.
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture. rsc.org Can provide access to both enantiomers. Maximum theoretical yield is 50% for the unreacted enantiomer.
Biocatalysis Use of enzymes to catalyze the enantioselective oxidation. rsc.orgacsgcipr.org High enantioselectivity, environmentally friendly. Substrate scope can be limited, requires specific enzyme development.

Development of Novel Oxidation Protocols for Thioether Precursors to this compound

The selective oxidation of the thioether precursor, 3-(methylthio)aniline, to this compound is a critical step. The primary challenge is to achieve high chemoselectivity, converting the sulfide to the sulfoxide without over-oxidation to the sulfone and without affecting other functional groups, particularly the aniline moiety. rsc.orgmdpi.com

A variety of oxidizing agents and catalytic systems have been developed to address this challenge:

Hydrogen Peroxide (H₂O₂): This is an environmentally friendly and cost-effective oxidant. organic-chemistry.org Its reactivity can be modulated by various catalysts. Scandium triflate (Sc(OTf)₃) has been shown to be an efficient catalyst for the hydrogen peroxide-mediated mono-oxidation of alkyl-aryl sulfides. organic-chemistry.orgscilit.com Other systems include the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst, which allows for selective oxidation to either the sulfoxide or sulfone depending on the reaction conditions. organic-chemistry.org

Metal-Based Catalysts: A wide range of metal catalysts have been employed for selective sulfide oxidation. These include manganese porphyrins, which can act as electrocatalysts, and polyoxomolybdates. rsc.orgorganic-chemistry.org Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been used as a catalyst with oxygen as the oxidant for the gram-scale synthesis of sulfoxides. acs.org

Halogen-Based Reagents: Reagents like sodium periodate (B1199274) (NaIO₄) and iodoxybenzoic acid (IBX) have been used for selective sulfoxidation. jchemrev.com However, these stoichiometric reagents generate significant waste.

Photochemical Oxidation: Visible-light photocatalysis offers a sustainable approach to sulfide oxidation. rsc.org Protocols using photocatalysts like anthraquinone (B42736) with air as the oxidant have been developed. rsc.org

Table 2: Selected Oxidation Methods for Thioethers to Sulfoxides

Oxidant/Catalyst System Key Features Reference
H₂O₂ / Sc(OTf)₃ Mild, highly chemoselective, compatible with various protecting groups. organic-chemistry.org organic-chemistry.orgscilit.com
H₂O₂ / 2,2,2-Trifluoroacetophenone Organocatalytic, selective to sulfoxide or sulfone based on conditions. organic-chemistry.org organic-chemistry.org
O₂ / Fe(NO₃)₃·9H₂O Green oxidant, practical for gram-scale synthesis. acs.org acs.org
H₂O₂ / Polyoxomolybdates Highly efficient, recyclable catalyst. rsc.org rsc.org
Visible Light / Anthraquinone / Air Sustainable, metal-free option. rsc.org rsc.org

Transition Metal-Catalyzed C-S and C-N Bond Formation in this compound Synthesis

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, which are fundamental to the synthesis of this compound and its derivatives. mdpi.comacs.org

C-S Bond Formation: Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing C-S bonds. researchgate.net For instance, the coupling of an aryl halide with a thiol or a sulfenate anion can lead to the formation of an aryl thioether or sulfoxide, respectively. mdpi.comorganic-chemistry.org Recent advances have focused on the direct C-H functionalization of arenes to form C-S bonds, offering a more atom-economical approach. mdpi.com Copper-catalyzed reactions have also been developed for the synthesis of aryl methyl sulfones from aryl halides and DMSO, involving C-S bond cleavage and formation. rsc.org

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of anilines from aryl halides and amines. acs.orgorganic-chemistry.org This methodology is highly versatile and tolerant of a wide range of functional groups. Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, also provide a valuable route to aniline derivatives. organic-chemistry.orgresearchgate.net More recent developments include photoredox-catalyzed C-N coupling reactions. rsc.org

The strategic application of these catalytic methods allows for the convergent synthesis of this compound, where the C-S and C-N bonds can be formed in a controlled manner. For example, one could envision a synthesis starting with a di-halogenated benzene (B151609), followed by sequential, regioselective C-N and C-S coupling reactions.

Electrochemical Synthesis and Green Chemistry Innovations Applied to this compound Production

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of sulfoxides like this compound.

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation. The selective electrochemical oxidation of thioethers to sulfoxides or sulfones can be achieved by tuning the electrolysis conditions. acs.org This method avoids the use of stoichiometric chemical oxidants, reducing waste generation. For example, an electrochemical method using calcium chloride (CaCl₂) as an electrolyte in a methanol/water solvent system has been developed for the selective oxidation of thioethers. acs.org

Green Chemistry Innovations: The use of green solvents, such as water or ethanol, and sustainable oxidants like molecular oxygen or hydrogen peroxide are key aspects of green chemistry applied to sulfoxide synthesis. organic-chemistry.orgrsc.org Photocatalysis, as mentioned earlier, is another green approach that utilizes light as an energy source. rsc.org The development of one-pot, scalable methods in flow reactors further enhances the sustainability and efficiency of these processes. rsc.org For instance, a photocatalyzed C-C bond formation and oxidation has been developed in a one-pot process using green solvents and oxygen as the oxidant. rsc.org

These innovations not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective production methods.

Chemical Reactivity and Mechanistic Investigations of 3 Methanesulfinylaniline

Nucleophilic and Electrophilic Reaction Pathways at the Sulfinyl Moiety of 3-Methanesulfinylaniline

The sulfinyl group (-SOCH₃) in this compound is a key center for both nucleophilic and electrophilic attacks, owing to the polar nature of the S=O bond and the presence of a stereocenter at the sulfur atom.

Nucleophilic Attack: The sulfur atom of the sulfinyl group is electrophilic and can be targeted by nucleophiles. This reactivity is central to various transformations. For instance, Grignard reagents can lead to nucleophilic substitution at the sulfinyl sulfur. nih.gov In a general sense, strong nucleophiles can displace the methyl group or, under specific conditions, lead to the reduction of the sulfinyl group. The amino group on the aniline (B41778) ring, being electron-donating, can modulate the electrophilicity of the sulfur center, potentially making it less reactive compared to sulfinyl groups on electron-deficient rings.

Electrophilic Attack: The oxygen atom of the sulfinyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. For example, reaction with acyl chlorides or similar activating agents can occur at the oxygen, forming an intermediate that can facilitate further reactions. nih.gov

A summary of potential reactions at the sulfinyl moiety is presented below:

Interactive Table: Predicted Reactivity at the Sulfinyl Group of this compound
Reactant TypeSite of Attack on Sulfinyl GroupPotential Product Type
Strong Nucleophile (e.g., Grignard)SulfurSubstitution Product
Reducing Agent (e.g., Hydride)SulfurThioether
Electrophile (e.g., Acyl Chloride)OxygenActivated Intermediate
Oxidizing Agent (e.g., Peroxide)SulfurSulfone

Aromatic Substitution Reactions on the Aniline Ring System of this compound

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating amino group (-NH₂). lkouniv.ac.in The directing effect of the substituents determines the position of substitution. The amino group is a strong ortho-, para-director, while the methanesulfinyl group is generally considered a deactivating group and a meta-director. The powerful activating and directing effect of the amino group typically dominates, leading to substitution primarily at the ortho and para positions relative to the amino group. lkouniv.ac.inyoutube.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring. libretexts.orgmasterorganicchemistry.com Given the activating nature of the amino group, these reactions often proceed readily, sometimes without a Lewis acid catalyst. minia.edu.eg

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. libretexts.orgmasterorganicchemistry.com The reaction conditions need to be carefully controlled to avoid polysubstitution. scienceforecastoa.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.orgmasterorganicchemistry.com This reaction is often reversible. lkouniv.ac.in

Friedel-Crafts Reactions: Alkylation and acylation reactions are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. minia.edu.eg

Interactive Table: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
BrominationBr₂2-Bromo-5-(methanesulfinyl)aniline and 4-Bromo-3-(methanesulfinyl)aniline
NitrationHNO₃, H₂SO₄2-Nitro-5-(methanesulfinyl)aniline and 4-Nitro-3-(methanesulfinyl)aniline
SulfonationH₂SO₄, SO₃2-Amino-4-(methanesulfinyl)benzenesulfonic acid and 4-Amino-2-(methanesulfinyl)benzenesulfonic acid

Redox Chemistry and Transformations of the Sulfinyl Group within this compound

The sulfur atom in the methanesulfinyl group exists in an intermediate oxidation state and can therefore undergo both oxidation and reduction. vulcanchem.comwikipedia.org

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group (-SO₂CH₃) using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). vulcanchem.com This transformation converts the chiral sulfoxide (B87167) into an achiral sulfone. The resulting 3-Methanesulfonylaniline would have different electronic properties, with the sulfonyl group being a strong electron-withdrawing group.

Reduction: The sulfinyl group can be reduced to a thioether (or sulfide) group (-SCH₃). vulcanchem.com This can be achieved using a variety of reducing agents. The product of this reduction would be 3-(Methylthio)aniline.

These redox reactions are significant as they allow for the interconversion of different functional groups, each imparting distinct properties to the aniline derivative. wikipedia.orgscienceready.com.ausavemyexams.com

Elucidation of Reaction Mechanisms Through Advanced Kinetic and Thermodynamic Studies

Detailed mechanistic understanding of the reactions of this compound can be achieved through kinetic and thermodynamic studies. nih.govrsc.org

Kinetic Studies: By monitoring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), the rate law and activation parameters (activation energy, enthalpy, and entropy of activation) can be determined. nih.govnih.gov For instance, kinetic studies of electrophilic aromatic substitution would help to quantify the activating effect of the amino group versus the deactivating effect of the sulfinyl group. lkouniv.ac.inlibretexts.orgscienceforecastoa.comallen.in Similarly, studying the kinetics of nucleophilic substitution at the sulfinyl sulfur can help to distinguish between a concerted (S_N2-like) or a stepwise (addition-elimination) mechanism. researchgate.net

Thermodynamic Studies: The thermodynamic parameters of a reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the position of equilibrium. nih.gov These can be measured or calculated to predict the feasibility and product distribution of a reaction. For example, the relative stability of the ortho, meta, and para substituted products in aromatic substitution reactions can be assessed through thermodynamic calculations.

Rearrangement Reactions and Pericyclic Processes Involving this compound

While specific rearrangement reactions for this compound are not extensively documented, the functionalities present suggest the possibility of certain types of rearrangements under specific conditions.

Rearrangements to Electron-Deficient Centers: Reactions that generate carbocation, nitrene, or other electron-deficient species can lead to rearrangements. allen.inmvpsvktcollege.ac.in For example, diazotization of the amino group followed by heating could potentially lead to rearrangements, although substitution reactions are more common. scienceforecastoa.com

Sigmatropic Rearrangements: These are pericyclic reactions involving the migration of a sigma bond across a pi system. msu.edulibretexts.orgslideshare.net While a classic example like the Claisen or Cope rearrangement is not directly applicable, the presence of the aniline and sulfinyl groups could potentially participate in more complex sigmatropic shifts under thermal or photochemical conditions. bdu.ac.inlibretexts.orgwikipedia.org For instance, a nih.govuomustansiriyah.edu.iq-sigmatropic rearrangement could be envisioned if an allylic group were attached to the sulfinyl oxygen. A vulcanchem.comuomustansiriyah.edu.iq-sigmatropic shift is a possibility but is often thermally forbidden and proceeds through radical or ionic intermediates. organicchemistrydata.org

Pericyclic reactions, in general, are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. uomustansiriyah.edu.iq Their occurrence would be highly dependent on the specific reactants and reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 3 Methanesulfinylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 3-Methanesulfinylaniline Conformational States

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the conformational states of molecules like this compound. The chemical shifts observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of the nuclei, which is, in turn, influenced by the molecule's three-dimensional structure.

In aryl sulfoxides, the pyramidal nature of the sulfur center introduces chirality and complex conformational possibilities. researchgate.netwikipedia.org The orientation of the sulfinyl group relative to the aniline (B41778) ring and the rotation around the C-S and C-N bonds dictate the spatial arrangement of the atoms. These different conformations can be studied by analyzing NMR parameters such as chemical shifts and coupling constants. researchgate.netresearchgate.net For instance, the protons and carbons of the aromatic ring in this compound will exhibit distinct chemical shifts depending on their proximity to the electron-withdrawing sulfinyl group and the electron-donating amino group.

The conformational analysis of similar bridged diphenyl sulfoxides has been successfully performed using NMR, often aided by lanthanide-induced shift reagents to resolve overlapping signals and computer simulations to model the most stable rotamers. researchgate.netcdnsciencepub.com Such studies have revealed preferences for specific conformations where steric hindrance is minimized and attractive interactions, such as those between aromatic rings, are maximized. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 7.5115 - 150
-NH₂3.5 - 4.5Not Applicable
-S(O)CH₃2.5 - 3.040 - 50

Vibrational (FTIR, Raman) Spectroscopic Characterization of Functional Group Interactions and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound. These methods are complementary and offer a comprehensive picture of the molecule's vibrational modes.

The FTIR and Raman spectra of this compound would be characterized by vibrations associated with the aniline and methanesulfinyl moieties. The aniline portion would exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹, and N-H bending (scissoring) vibrations around 1600 cm⁻¹. ignited.inresearchgate.net The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and various C-C stretching vibrations within the fingerprint region (1400-1600 cm⁻¹). researchgate.net The C-N stretching vibration is also expected in the 1250-1360 cm⁻¹ region. ignited.in

The methanesulfinyl group introduces a strong S=O stretching vibration, which is a prominent feature in the infrared spectra of sulfoxides, typically appearing in the 1000-1100 cm⁻¹ range. aip.orgacs.org The exact frequency of the S=O stretch is sensitive to the electronic environment and can be influenced by hydrogen bonding interactions with the amino group or solvent molecules. aip.org The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to assign vibrational modes accurately. colab.ws By calculating the theoretical vibrational frequencies, a more detailed understanding of the complex vibrational spectra of molecules like this compound can be achieved. colab.ws

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
-NH₂Symmetric & Asymmetric Stretching3300 - 3500FTIR, Raman
-NH₂Scissoring (Bending)~1600FTIR, Raman
Aromatic C-HStretching3000 - 3100FTIR, Raman
Aromatic C=CStretching1400 - 1600FTIR, Raman
C-NStretching1250 - 1360FTIR
S=OStretching1000 - 1100FTIR
C-SStretching600 - 800FTIR, Raman
-CH₃Stretching2850 - 3000FTIR, Raman

Note: These are general ranges and the exact positions of the peaks can be influenced by the specific molecular structure and intermolecular interactions. Data derived from multiple sources. ignited.inresearchgate.netaip.orgacs.orgbdu.ac.infrontiersin.org

X-ray Crystallographic Studies for Solid-State Molecular Architecture of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound was not found in the provided search results, studies on related aniline and sulfoxide (B87167) derivatives provide valuable insights into the expected molecular architecture. rsc.orgbas.bgsci-hub.se

A crystallographic study of this compound would reveal key structural parameters, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the crystalline form. The sulfur atom in the sulfinyl group adopts a pyramidal geometry, making it a stereocenter. wikipedia.org The crystal structure would show the relative orientation of the methyl group, the oxygen atom, and the aniline ring around this chiral sulfur.

For example, a study on N-Dansyl-o-n-pentoxy aniline revealed that the crystal structure is stabilized by N–H…O hydrogen bonds. bas.bg Similarly, the crystal structure of aniline itself is solidified in a monoclinic framework with specific lattice parameters. sci-hub.se The crystal structure of lithiated alkyl aryl sulfoxides shows the formation of dinuclear molecules with four-membered Li₂O₂ rings. rsc.org These examples highlight the importance of intermolecular forces in the solid-state structures of related compounds.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~12
b (Å)~6
c (Å)~15
β (°)~100
Z (molecules/unit cell)4
Key Intermolecular InteractionN-H···O=S Hydrogen Bonding

Note: This table presents hypothetical data based on common crystal systems and packing arrangements for similar organic molecules. Actual crystallographic data would require experimental determination.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Structural Confirmation and Fragmentation Pathway Elucidation

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable tools for the structural confirmation and elucidation of fragmentation pathways of this compound. innovareacademics.in

HRMS provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of the elemental composition of the molecular ion. savemyexams.comchromatographyonline.com This is crucial for confirming the chemical formula of this compound (C₇H₉NOS) and distinguishing it from any potential isobaric impurities.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion), followed by its fragmentation through collision-induced dissociation (CID). lcms.cz The resulting fragment ions provide a wealth of structural information. For this compound, several characteristic fragmentation pathways can be predicted. One likely pathway would involve the cleavage of the C-S bond, leading to the formation of a methanesulfinyl radical (•S(O)CH₃) and an aminophenyl cation, or a methyl radical (•CH₃) and a 3-aminobenzenesulfinyl cation. Another probable fragmentation would be the loss of the sulfinyl group as SO, followed by further fragmentation of the resulting aniline derivative. The fragmentation of the aniline moiety itself could involve the loss of HCN or NH₃.

The study of related sulfur-containing aromatic compounds using electrospray ionization (ESI) MS has shown that sulfoxides can be readily ionized. mdpi.comacs.org The fragmentation patterns observed in these studies can help predict the behavior of this compound in the mass spectrometer.

Table 4: Predicted HRMS and MS/MS Fragmentation Data for this compound

Ion Formula Calculated m/z (HRMS) Proposed Fragmentation Pathway
[M+H]⁺C₇H₁₀NOS⁺156.0478Protonated molecular ion
[M-CH₃]⁺C₆H₆NOS⁺140.0165Loss of a methyl radical
[M-SO]⁺C₇H₉N⁺107.0735Loss of sulfur monoxide
[C₆H₆N]⁺C₆H₆N⁺92.0500Cleavage of C-S bond

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes. The fragmentation pathways are predictive and would need to be confirmed by experimental MS/MS data.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination in Chiral Analogues of this compound

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. Since this compound possesses a chiral sulfur center, these techniques are essential for determining the enantiomeric excess (ee) of its chiral analogues and assigning their absolute configurations. au.dknih.gov

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer. hilarispublisher.com The intensity of the ECD signal is directly proportional to the enantiomeric excess of the sample. Therefore, by comparing the ECD spectrum of a sample to that of the pure enantiomer, the ee can be accurately determined. researchgate.netrsc.org

Computational methods, particularly time-dependent density functional theory (TDDFT), have become invaluable for predicting the ECD spectra of chiral molecules. nih.govhilarispublisher.com By calculating the theoretical ECD spectrum for a given absolute configuration (R or S), and comparing it to the experimentally measured spectrum, the absolute configuration of the chiral sulfoxide can be confidently assigned. nih.govmdpi.com

While specific ECD or ORD data for this compound is not available in the provided search results, studies on other chiral sulfoxides, such as omeprazole (B731) and its analogues, have demonstrated the successful application of these techniques for stereochemical assignment. au.dknih.govnih.govhilarispublisher.com The Cotton effects observed in the ECD spectra of these compounds are often associated with electronic transitions within the aromatic chromophores and the sulfoxide group itself. nih.gov

Table 5: Principles of Chiroptical Spectroscopy for Chiral Sulfoxides

Technique Principle Application for Chiral Analogues of this compound
ECD Differential absorption of left and right circularly polarized light.Determination of enantiomeric excess (ee) and absolute configuration.
ORD Variation of optical rotation with wavelength.Determination of absolute configuration and analysis of Cotton effects.
TDDFT Calculations Theoretical prediction of ECD and ORD spectra.Assignment of absolute configuration by matching theoretical and experimental spectra.

Note: This table outlines the general principles and applications of chiroptical spectroscopy for chiral sulfoxides.

Application of Specialized Spectroscopic Methods (e.g., Mössbauer Spectroscopy) for Targeted Elemental Analysis in Modified this compound

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most notably ⁵⁷Fe. Its application to this compound would require the incorporation of a Mössbauer-active nucleus, such as iron, into the molecular structure. This could be achieved by forming a metal complex where the this compound acts as a ligand, or by synthesizing a derivative that contains an iron atom.

While there are no direct search results on the Mössbauer spectroscopy of this compound, the principles of the technique can be described. Mössbauer spectroscopy provides detailed information about the chemical environment of the Mössbauer nucleus, including its oxidation state, spin state, and the symmetry of the coordination sphere. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), the quadrupole splitting (ΔE_Q), and the magnetic hyperfine splitting.

For an iron-containing derivative of this compound, the isomer shift would provide information about the s-electron density at the iron nucleus, which is sensitive to the oxidation state (e.g., Fe(II) vs. Fe(III)) and the nature of the ligands. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing insights into the geometry and electronic structure of the iron site.

Although not a conventional technique for this type of organic molecule, if this compound were to be used in a system where targeted elemental analysis of a specific metal is required, and that metal has a Mössbauer-active isotope, this technique could provide unique and valuable electronic and structural information that is not accessible by other spectroscopic methods.

Table 6: Potential Application of Mössbauer Spectroscopy to an Iron-Containing Derivative of this compound

Mössbauer Parameter Information Provided
Isomer Shift (δ)Oxidation state and covalency of the iron center.
Quadrupole Splitting (ΔE_Q)Symmetry of the electronic environment around the iron nucleus.
Magnetic Hyperfine SplittingPresence of a magnetic field at the iron nucleus (in magnetically ordered materials).

Theoretical and Computational Chemistry Applied to 3 Methanesulfinylaniline

Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals of 3-Methanesulfinylaniline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. savemyexams.comlibretexts.orgchemguide.co.ukopenstax.org These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution, which dictates the molecule's geometry, stability, and reactivity. researchgate.net

The electronic structure of this compound is characterized by the interplay between the aromatic aniline (B41778) ring and the chiral sulfinyl group (-S(O)CH₃). The aniline moiety contributes a π-electron system, while the sulfinyl group introduces polarity and a stereogenic center at the sulfur atom. Ab initio and semi-empirical molecular orbital calculations can be employed to model this structure. ru.nl The geometry around the nitrogen atom of the amine is expected to be trigonal pyramidal, and the sulfur atom in the sulfinyl group adopts a similar pyramidal geometry, leading to chirality.

Bonding in the molecule involves a combination of covalent σ-bonds forming the molecular framework and delocalized π-bonds within the benzene (B151609) ring. The carbon-sulfur (C-S) bond and the sulfur-oxygen (S=O) bond are of particular interest. Quantum chemical calculations can precisely determine bond lengths and angles. For instance, the S=O bond distance is typically shorter in S-bonded metal complexes and longer in O-bonded complexes or when involved in hydrogen bonding. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted ValueComputational Method Basis
C-S Bond Length~1.80 ÅBased on DFT calculations of related aryl sulfoxides. nih.gov
S=O Bond Length~1.50 Å
C-N Bond Length~1.40 Å
C-S-O Bond Angle~106°
C-C-N Bond Angle~120°
Pyramidal Inversion Barrier (Sulfur)~38-47 kcal/mol

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. nih.gov For this compound, the HOMO is expected to be delocalized over the electron-rich aniline ring and the lone pair on the nitrogen atom. mdpi.com The LUMO is likely centered on the aromatic ring and the sulfinyl group, particularly the antibonding π* orbitals. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and susceptibility to electronic excitation. nih.govsemanticscholar.org

Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Energetics of this compound Transformations

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. acs.org It allows for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the calculation of the energy changes involved. researchgate.netacs.org

For this compound, several transformations can be computationally studied. A primary example is the oxidation of the sulfinyl group to a sulfonyl group (-SO₂CH₃). DFT calculations can model this process, for instance, with an oxidant like hydrogen peroxide or a peroxy acid. The calculations would map the potential energy surface of the reaction, identifying the structure of the transition state (TS). osaka-u.ac.jpnih.gov The energy barrier, or activation energy (ΔE‡), for the reaction is the difference in energy between the reactants and the transition state. Studies on similar sulfides show that the activation energy for the first oxidation (to sulfoxide) is lower than for the second oxidation (to sulfone), allowing for selective synthesis. osaka-u.ac.jpnih.gov

Another potential reaction is electrophilic aromatic substitution on the aniline ring. The amino group is an activating, ortho-, para-director. DFT can predict the most likely sites of reaction by calculating the energies of the intermediate carbocations (sigma complexes) formed during the attack of an electrophile.

Furthermore, DFT is used to study more complex rearrangements and coupling reactions involving aryl sulfoxides. For example, in the Mislow–Braverman–Evans rearrangement, DFT calculations help elucidate the multi-step reaction profile and identify the stereocontrolling step. researchgate.net Similarly, in cross-coupling reactions where the sulfoxide (B87167) acts as an electrophile, DFT can confirm the mechanism, such as oxidative addition, transmetalation, and reductive elimination. acs.org

Table 2: Hypothetical Energetics for the Oxidation of this compound to the Corresponding Sulfone

Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)Computational Method Basis
ReactantsThis compound + H₂O₂0.0Based on DFT (B3LYP or M06-2X functional) studies on sulfoxide oxidations. acs.orgnih.gov
Transition State (TS)[Reactant Complex]‡+18.6
Product3-Methanesulfonylaniline + H₂O-51.7

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not apparent from static calculations. chemmethod.comnih.gov

Table 3: Key Intermolecular Interactions of this compound Explored via MD

Interaction TypeParticipating GroupsSignificanceBasis of Analysis
Hydrogen Bonding (Donor)Aniline N-HInteraction with polar solvents and biological receptors.General principles from MD simulations of anilines and sulfoxides. chemmethod.commongoliajol.infomdpi.com
Hydrogen Bonding (Acceptor)Sulfinyl S=OStrong interaction site, crucial for solvation and binding.
π-π StackingAniline RingContributes to self-aggregation and binding to aromatic residues in proteins.

Computational Prediction of Spectroscopic Parameters and Validation Against Experimental Data for this compound

Computational chemistry allows for the prediction of various spectroscopic properties, which can be a powerful tool for structure elucidation and assignment of experimental signals. computabio.comnmrdb.orgstackexchange.com Methods like DFT can calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The accuracy of these predictions has improved significantly, with certain functionals like WP04 providing mean absolute errors as low as 0.08 ppm for ¹H shifts when compared to experimental data in solution. github.io The predicted spectrum can help assign specific peaks to the protons and carbons of the aromatic ring, the methyl group, and the amine group. Similarly, ¹⁵N NMR shifts can be calculated to probe the electronic environment of the aniline nitrogen. schrodinger.com

IR spectroscopy is used to identify functional groups based on their vibrational frequencies. DFT calculations can compute the harmonic vibrational frequencies of the molecule. These calculated frequencies correspond to specific bond stretches and bends. For this compound, key predicted vibrations would include the N-H stretch of the amine, the S=O stretch of the sulfinyl group, and various C-H and C=C vibrations of the aromatic ring. These predictions, when scaled by an appropriate factor, typically show good agreement with experimental IR spectra.

Table 4: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data

Spectroscopy TypeParameterTypical Experimental ValuePredicted Value (DFT)Basis of Prediction
¹³C NMRAromatic Carbons110-150 ppmCalculated shifts for each unique carbon.Based on standard DFT (e.g., B3LYP/6-31G(d)) calculations. semanticscholar.orggithub.io
Methyl Carbon~40 ppmCalculated shift for the -CH₃ group.
IRN-H Stretch3300-3500 cm⁻¹Calculated frequency for N-H bond vibration.
S=O Stretch1030-1070 cm⁻¹Calculated frequency for S=O bond vibration.

In Silico Design and Virtual Screening of Novel this compound Derivatives with Targeted Reactivity

In silico design and virtual screening are computational techniques central to modern drug discovery and materials science. nih.gov These methods use the structure of a parent molecule, like this compound, as a scaffold to design new derivatives with potentially enhanced properties, such as biological activity or specific reactivity. nih.govsemanticscholar.org

The process begins with the creation of a virtual library of derivatives. For this compound, this could involve adding various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the aniline ring or modifying the methyl group on the sulfur. This derivatization can be done computationally, generating thousands of virtual compounds. researchgate.netchemrxiv.org

Once the library is created, virtual screening is performed. If the goal is to find a potential drug, the derivatives are "docked" into the binding site of a target protein. nih.gov Molecular docking programs predict the preferred orientation of the ligand in the receptor and estimate the binding affinity, often expressed as a docking score. acs.org Derivatives with the best scores are considered potential "hits." For example, a virtual screen of pyrazolone (B3327878) derivatives identified compounds with high predicted inhibitory potency against Janus kinases, which were later confirmed experimentally. acs.orgunivie.ac.at

Beyond biological activity, these methods can target specific reactivity. If a particular chemical transformation is desired, DFT calculations can be run on the library of derivatives to predict their activation energies for that reaction. Derivatives with lower predicted activation barriers would be prioritized for synthesis. This approach allows chemists to focus their synthetic efforts on the most promising candidates, saving time and resources.

Table 5: Hypothetical Virtual Screening Results for this compound Derivatives Against a Kinase Target

Derivative IDModification on Parent ScaffoldPredicted Binding Affinity (kcal/mol)Key Predicted InteractionsBasis of Screening
ParentThis compound-7.2H-bond with hinge regionBased on virtual screening workflows for kinase inhibitors. acs.orgunivie.ac.at
Deriv-01Add 4-Fluoro group-8.5H-bond, Halogen bond
Deriv-02Add 5-Chloro group-8.1H-bond, Halogen bond
Deriv-03Replace -CH₃ with -CF₃-7.9Enhanced dipole interactions

Derivatization Strategies and Analog Development from 3 Methanesulfinylaniline

Synthesis of Substituted Aryl and N-Substituted 3-Methanesulfinylaniline Derivatives

The functionalization of this compound can be effectively achieved at both the aromatic ring and the nitrogen atom of the aniline (B41778) group. These modifications allow for the introduction of various substituents, leading to a broad library of derivatives with tailored properties.

N-Substituted Derivatives:

The amino group of this compound readily undergoes standard transformations such as N-acylation and N-alkylation to yield corresponding amides and secondary or tertiary amines.

N-Acylation: This reaction involves treating the aniline with acylating agents like acyl chlorides or anhydrides. The process can be facilitated by the presence of a base or a Lewis acid catalyst. For instance, the N-acylation of anilines can be efficiently performed using various carboxylic acid anhydrides in the presence of catalytic amounts of Lewis acids such as zinc chloride (ZnCl₂), which enhances the reactivity of the acylating agent. Another effective method involves the use of benzotriazole (B28993) chemistry, which allows for the N-acylation of amines in water, presenting a greener approach to amide synthesis. Computational studies have shown that in the presence of aluminum chloride (AlCl₃), the activation energy for the N-acylation of aniline can be significantly reduced.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be accomplished through various methods. Catalytic systems, such as those employing Raney Nickel with alcohols, provide a pathway for N-alkylation. Metal-free approaches have also been developed, utilizing catalysts like polynapthoquinone for the direct N-alkylation of aryl amines with alcohols. Additionally, simple cobalt(II) chloride has been shown to catalyze the N-alkylation of amines.

Aryl-Substituted Derivatives:

While direct substitution on the this compound ring is influenced by the directing effects of the existing amino and methanesulfinyl groups, cross-coupling reactions offer a more controlled and versatile approach for introducing aryl substituents.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This powerful reaction allows for the formation of N-aryl bonds by coupling an amine with an aryl halide. While the primary focus is often on coupling an amine with a different aryl halide, the principles apply to creating complex diarylamines. The use of specific ligands, such as N-heterocyclic carbenes (NHCs), has been shown to effectively catalyze the amination of even challenging substrates like aryl sulfides.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, typically by reacting an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. Modern variations of this reaction may use soluble copper catalysts and ligands to proceed under milder conditions. Microwave-assisted Ullmann condensations have also been developed to accelerate the synthesis of N-phenylanthranilic acids.

The following table summarizes common methods for the synthesis of N-substituted aniline derivatives, which are applicable to this compound.

Reaction TypeReagents/CatalystSubstrate ExampleProduct TypeRef
N-AcylationCarboxylic Anhydride (B1165640), ZnCl₂AnilineN-Acylaniline
N-AcylationN-Acylbenzotriazole, WaterAmineN-Acylamine
N-AlkylationAlcohol, Raney NickelAnilineN-Alkylaniline
N-ArylationAryl Halide, Pd₂(dba)₃, Phosphine LigandAnilineN-Arylaniline
N-ArylationAryl Halide, Copper, K₂CO₃AnilineN-Arylaniline

Strategies for Controlled Transformation of the Sulfinyl Group to Sulfone and Thioether Analogues

The sulfinyl group is a key functional handle in this compound, allowing for its conversion into other sulfur-containing functionalities, namely sulfones and thioethers. These transformations involve controlled oxidation and reduction reactions, respectively, and significantly expand the chemical diversity of the scaffold.

Oxidation to Sulfone Analogues:

The oxidation of the sulfinyl group (-SOCH₃) to a sulfonyl group (-SO₂CH₃) is a common and important transformation. This conversion modifies the electronic properties of the sulfur substituent, making it a stronger electron-withdrawing group. The resulting 3-(methylsulfonyl)aniline (B181093) is a valuable building block in medicinal chemistry.

The selective oxidation of sulfides to sulfoxides and then to sulfones requires careful control of reaction conditions to prevent over-oxidation. A variety of oxidizing agents can be employed for this purpose:

Hydrogen Peroxide (H₂O₂): This is a green and widely used oxidant. The reaction can be catalyzed by various metal and non-metal catalysts. For instance, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using 30% H₂O₂. In some cases, an organocatalyst like 2,2,2-trifluoroacetophenone (B138007) can be used with H₂O₂ to achieve selective oxidation to either sulfoxides or sulfones depending on the conditions.

Oxone®: This potassium peroxymonosulfate (B1194676) salt is a versatile and effective oxidizing agent for converting sulfides to sulfones. The reaction is often performed in a buffered aqueous solvent system.

Other Oxidants: Reagents like meta-chloroperbenzoic acid (m-CPBA), sodium periodate (B1199274) (NaIO₄), and potassium permanganate (B83412) (KMnO₄) are also capable of oxidizing sulfoxides to sulfones. The choice of oxidant and reaction conditions (stoichiometry, temperature, solvent) is critical for achieving high yields and selectivity.

Reduction to Thioether Analogues:

The reduction of the sulfinyl group provides access to 3-(methylthio)aniline, also known as 3-amino-thioanisole. This transformation converts the moderately electron-withdrawing sulfinyl group into a more electron-donating thioether group, significantly altering the electronic character of the aniline ring. A variety of reducing systems have been developed for the chemoselective deoxygenation of sulfoxides.

Borane and Silane Reagents: Sodium borohydride (B1222165) (NaBH₄) in the presence of iodine is an effective system for converting various sulfoxides to their corresponding thioethers with high chemoselectivity. Phenylsilane (PhSiH₃), when used with a catalyst like manganese carbonyl (MnBr(CO)₅), can also efficiently and selectively reduce sulfoxides.

Phosphorus-Based Reagents: Triphenylphosphine (PPh₃) combined with a catalyst such as thionyl chloride (SOCl₂) provides a mild method for the reduction of sulfoxides at room temperature.

Other Reducing Systems: A combination of triflic anhydride and potassium iodide has been shown to be an effective promoter for sulfoxide (B87167) deoxygenation. Additionally, systems like zinc/acetic acid on a silica (B1680970) gel support have been used for this conversion, sometimes enhanced by microwave irradiation.

The following table provides a summary of reagents used for the interconversion of these sulfur oxidation states.

TransformationReagent SystemProduct Functional GroupRef
Sulfoxide to SulfoneHydrogen Peroxide (H₂O₂), Niobium CarbideSulfonyl (-SO₂CH₃)
Sulfoxide to SulfoneOxone® (Potassium Peroxymonosulfate)Sulfonyl (-SO₂CH₃)
Sulfoxide to ThioetherSodium Borohydride (NaBH₄) / Iodine (I₂)Thioether (-SCH₃)
Sulfoxide to ThioetherTriphenylphosphine (PPh₃) / Thionyl Chloride (SOCl₂)Thioether (-SCH₃)
Sulfoxide to ThioetherPhenylsilane (PhSiH₃) / MnBr(CO)₅Thioether (-SCH₃)

Preparation of Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold is a valuable starting material for the synthesis of various fused and non-fused heterocyclic systems. The presence of the reactive amino group, coupled with the aromatic ring, allows for a variety of cyclization strategies to build complex molecular architectures. These heterocyclic derivatives are of significant interest in medicinal chemistry and materials science.

Synthesis of Fused Heterocycles:

Several classical and modern synthetic methodologies can be employed to construct heterocyclic rings fused to the benzene (B151609) ring of this compound.

Quinolines: The quinoline (B57606) core is a prominent feature in many biologically active compounds. Syntheses starting from anilines are well-established.

Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce a quinoline. While effective, the reaction is often characterized by harsh conditions and can be violent. Modified Skraup-like syntheses have been developed to be milder and more efficient.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base, to form a quinoline. This offers a more regiocontrolled approach compared to the Skraup synthesis.

Cyclization of N-(2-alkynyl)anilines: Substituted quinolines can be synthesized under mild conditions through the electrophilic cyclization of N-(2-alkynyl)aniline precursors.

Indoles: The indole (B1671886) scaffold can be accessed through various cyclization strategies. For example, gold- or silver-catalyzed cyclization of ortho-alkynyl N-sulfonyl anilines can lead to the formation of 3-sulfonylindoles.

Benzimidazoles: These heterocycles are readily synthesized from ortho-phenylenediamines. While this compound is not a direct precursor, its derivatives can be. For example, a 1,2-diaminobenzene derivative could be prepared from this compound through nitration and subsequent reduction, which could then be cyclized with aldehydes or carboxylic acids to form benzimidazoles. Palladium-catalyzed reactions have also been used to couple 3-(methylsulfonyl)aniline with bromo-benzimidazole precursors to create more complex structures.

Synthesis of Other Heterocyclic Systems:

The amino group of this compound can also participate in reactions to form non-fused heterocyclic rings or act as a substituent on other heterocyclic systems.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. While this compound itself is not a β-arylethylamine, it could be incorporated into a precursor that undergoes this reaction, leading to a tetrahydroisoquinoline bearing the methanesulfinylanilino substituent.

Intramolecular Cyclization of Sulfoxides: The sulfoxide group itself can participate in cyclization reactions. For instance, acid-induced intramolecular electrophilic cyclization of aryl methyl sulfoxides can be used to form fused thia-heterocycles.

Applications of 3 Methanesulfinylaniline in Advanced Organic Synthesis

3-Methanesulfinylaniline as a Key Intermediate in Complex Molecule Construction

The strategic placement of functional groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules. Modern retrosynthetic analysis often relies on the principle of polar relationships between functional groups to guide the disconnection of target molecules into simpler, commercially available or readily synthesizable precursors. nih.gov In this context, the amino group of this compound can act as a potent nucleophile or be readily converted into other functional groups, while the methanesulfinyl group can influence the reactivity and stereochemical outcome of subsequent transformations.

The construction of complex molecules often involves a series of carefully orchestrated reactions, where protecting groups and precise reaction choreography are essential to manage chemoselectivity and oxidation states. nih.gov The functional groups present in this compound, such as the amino and methanesulfinyl moieties, provide handles for derivatization and coupling reactions. vulcanchem.com For instance, the amino group can participate in coupling reactions with acyl chlorides or isocyanates, extending the molecular framework. vulcanchem.com The ability to form complex molecular architectures is critical in fields like medicinal chemistry, where substituted anilines are widely studied for their biological activity. vulcanchem.com The methanesulfinyl group, in particular, can enhance properties like solubility and metabolic stability in drug candidates. vulcanchem.com

The synthesis of complex natural products and medicinally relevant molecules often demonstrates the power of utilizing well-designed intermediates. nih.gov While specific industrial syntheses directly employing this compound are not extensively documented in publicly available literature, its structural motifs are present in various complex chemical structures, highlighting its potential as a building block. The development of new synthetic methods, such as radical-based nickel/silver-electrocatalytic cross-coupling of carboxylic acids, provides innovative and modular approaches to access complex molecular architectures, where intermediates like this compound and its derivatives could play a crucial role. nih.gov

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis Utilizing Derivatives of this compound

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in modern organic chemistry, particularly in the pharmaceutical industry. wikipedia.orgnumberanalytics.com One established strategy to achieve this is through the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com The chiral methanesulfinyl group in this compound makes its derivatives promising candidates for use as chiral auxiliaries.

The general principle of a chiral auxiliary involves three main steps: covalent attachment to the substrate, a diastereoselective transformation, and subsequent removal of the auxiliary. wikipedia.org For a chiral auxiliary to be effective, it should be readily available, easily attached and removed, and provide a strong bias for one stereochemical outcome. numberanalytics.comresearchgate.net Derivatives of this compound can be envisioned to function in this capacity. For example, the amino group can be acylated with a prochiral substrate, and the adjacent chiral sulfoxide (B87167) can then direct subsequent reactions, such as alkylations or aldol (B89426) additions, to proceed with high diastereoselectivity.

Furthermore, derivatives of this compound can serve as precursors for chiral ligands used in asymmetric catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalyzed reaction. nih.gov The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. sioc-journal.cnrsc.org The amino and sulfinyl groups on the this compound scaffold provide two potential coordination sites for metal ions. By modifying the aniline (B41778) or the sulfoxide moiety, a library of bidentate or even tridentate ligands could be synthesized. These ligands could then be screened for their effectiveness in a variety of metal-catalyzed asymmetric reactions.

While specific examples of derivatives of this compound being used as chiral auxiliaries or ligands are not prominently featured in the reviewed literature, the fundamental principles of asymmetric synthesis support their potential in this area. The success of other sulfur-containing chiral auxiliaries and ligands provides a strong precedent for the future development and application of this compound derivatives in asymmetric catalysis.

Utilization in Catalytic Systems for C-C and C-Heteroatom Bond Formation Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds are fundamental transformations in organic synthesis, enabling the construction of the molecular skeletons of a vast array of organic compounds. numberanalytics.comwikipedia.orgnih.gov Catalytic methods, particularly those employing transition metals, have revolutionized these bond-forming reactions. nih.gov The structural features of this compound and its derivatives suggest their potential utility within these catalytic systems, either as ligands for the metal catalyst or as substrates in the coupling reactions themselves.

C-C Bond Formation:

A multitude of named reactions exist for the formation of C-C bonds, including the Suzuki, Heck, and Negishi couplings, as well as aldol and Michael additions. wikipedia.orgnih.gov These reactions are often catalyzed by transition metal complexes, where the ligands play a crucial role in determining the catalyst's activity and selectivity. nih.gov Derivatives of this compound, with their potential to act as chiral ligands, could be employed to induce asymmetry in such C-C bond-forming reactions. The combination of a soft sulfur donor and a harder nitrogen donor could provide unique electronic and steric properties to a metal center, influencing the outcome of the catalytic cycle, which typically involves steps like oxidative addition, transmetalation, and reductive elimination. nih.gov

Examples of Catalytic C-C Bond Forming Reactions
Reaction TypeDescriptionCommon Catalysts
Suzuki CouplingCross-coupling of an organoboron compound with an organohalide.Palladium complexes
Heck ReactionReaction of an unsaturated halide with an alkene.Palladium catalysts
Negishi CouplingCross-coupling of an organozinc compound with an organohalide.Nickel or Palladium catalysts
Aldol ReactionReaction of an enol or enolate with a carbonyl compound.Acid or base catalysis, metal enolates

C-Heteroatom Bond Formation:

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is equally important, as these bonds are prevalent in pharmaceuticals, agrochemicals, and materials. numberanalytics.com Copper- and palladium-catalyzed cross-coupling reactions are powerful methods for constructing C-N, C-O, and C-S bonds. nih.govmdpi.com In these reactions, this compound itself could serve as a nucleophilic coupling partner. The amino group can react with aryl halides or other electrophiles in the presence of a suitable catalyst to form new C-N bonds. This is a common strategy for the synthesis of more complex aniline derivatives.

Catalytic Systems for C-Heteroatom Bond Formation
Bond TypeReaction NameTypical CatalystsPotential Role of this compound
C-NBuchwald-Hartwig AminationPalladium complexesNucleophilic amine source
C-OUllmann CondensationCopper catalystsDerivative could be used as a ligand
C-SChan-Lam CouplingCopper catalystsDerivative could be used as a ligand

Academic Potential as a Precursor for Novel Functional Materials with Tunable Properties

The search for novel functional materials with specific electronic, optical, or thermal properties is a driving force in materials science. escholarship.org Organic materials, in particular, offer the advantage of tunable properties through synthetic modification. This compound, with its combination of an aromatic ring, an amino group, and a sulfinyl group, represents a promising scaffold for the synthesis of new functional materials.

Substituted anilines and triarylamines are known to possess interesting electronic properties and have been investigated for applications in organic light-emitting diodes (OLEDs) and photorefractive systems. rsc.org The amino group of this compound can be readily derivatized to build up larger, conjugated systems. For instance, it can be used to synthesize triarylamine-based structures, which are known for their hole-transporting capabilities. rsc.org The incorporation of the methanesulfinyl group could modulate the electronic properties, such as the HOMO and LUMO energy levels, of the resulting materials. This, in turn, could influence their performance in electronic devices.

The development of novel materials often involves the synthesis and characterization of a series of related compounds to establish structure-property relationships. nih.gov this compound provides a versatile platform for such studies. The aromatic ring can be further functionalized, and the amino and sulfinyl groups can be modified to fine-tune the material's properties. For example, the oxidation state of the sulfur atom could be altered, or different alkyl or aryl groups could be attached to the sulfur, leading to a family of materials with systematically varied properties.

The synthesis of these novel materials could be achieved through various polymerization or cross-coupling reactions, where this compound or its derivatives serve as monomers or building blocks. The resulting polymers or macromolecules could exhibit interesting properties such as high glass transition temperatures, amorphous morphologies, and specific electronic or optical responses, making them suitable for a range of advanced applications. rsc.org While the direct application of this compound in commercial functional materials is not yet established, its academic potential as a precursor for such materials is significant and warrants further exploration.

Advanced Analytical Methodologies for 3 Methanesulfinylaniline Research

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for the separation, identification, and quantification of 3-Methanesulfinylaniline. They are instrumental in assessing the purity of synthesized batches and analyzing the compound within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing this compound due to the compound's polarity and thermal characteristics. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Detection is often achieved using a UV detector, as the aniline (B41778) functional group possesses a chromophore that absorbs UV light. chromatographyonline.com For purity assessment, the peak area percentage of this compound relative to any impurities is calculated. nih.gov Method development involves optimizing mobile phase composition, flow rate, and column temperature to achieve baseline separation of the analyte from any related substances or matrix components. researchgate.net

Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities or when coupled with a mass spectrometer. However, direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. chromatographyonline.comresearchgate.net The primary amine and sulfoxide (B87167) groups can lead to poor peak shape (tailing) due to interactions with the stationary phase. researchgate.net Therefore, derivatization is often required to increase volatility and thermal stability. researchgate.net When analyzing complex mixtures, GC with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can provide excellent sensitivity for quantitative analysis. nih.gov

Table 1: Illustrative Chromatographic Conditions for Analysis of Aniline and Sulfoxide Compounds This table presents typical starting conditions for method development for this compound, based on established methods for structurally related compounds.

ParameterHPLC-UVGC-FID (Post-Derivatization)
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary Column (e.g., SPB-1, 30 m x 0.25 mm, 0.25 µm) gcms.cz
Mobile Phase/Carrier Gas Acetonitrile/Water gradient researchgate.netHelium or Hydrogen
Detection UV-Vis Diode Array Detector (DAD) at ~254 nmFlame Ionization Detector (FID)
Temperature Ambient or controlled (e.g., 30-40 °C)Temperature program (e.g., 100 °C hold, ramp to 250 °C)
Typical Application Purity testing, quantification in aqueous samples chromatographyonline.comAnalysis in non-polar matrices, volatile impurity profiling nih.gov

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Comprehensive Molecular Profiling

For trace-level detection and unambiguous identification, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry (MS) are indispensable. chemijournal.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing this compound in complex biological or environmental samples. researchgate.netresearchgate.net This technique allows for the detection of the compound at extremely low concentrations (ng/L to µg/L levels). chrom-china.comciac.jl.cn The sample is first separated by HPLC, and the eluent is directed into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization source for polar molecules like this compound. In tandem MS, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides exceptional specificity, minimizing matrix interference and allowing for accurate quantification. ciac.jl.cnnih.gov This approach is suitable for identifying metabolites, where the core structure of this compound is modified. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another key hyphenated technique, typically used after a derivatization step to make this compound more volatile and thermally stable. chemijournal.comnih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is usually fragmented by electron ionization (EI). The resulting fragmentation pattern serves as a chemical fingerprint, which can be compared against a spectral library for identification. chemijournal.com GC-MS provides excellent chromatographic resolution and is highly effective for separating isomers and providing comprehensive molecular profiles of volatile and semi-volatile compounds in a sample. d-nb.info

Table 2: Plausible Mass Spectrometry Parameters for this compound Analysis This table outlines theoretical MS/MS transitions for this compound, which would require experimental validation.

TechniqueIonization ModePrecursor Ion (m/z)Potential Product Ions (m/z)Application
LC-MS/MS Positive ESI156.05 [M+H]⁺Fragment ions from loss of H₂O, SO, CH₃SOTrace quantification in water, plasma; metabolite identification chrom-china.comnih.gov
GC-MS (of TMS derivative) Electron Ionization (EI)Dependent on derivativeCharacteristic fragmentation patternIdentification in complex organic mixtures; confirmation of structure d-nb.info

Electrochemical Analytical Techniques for Understanding Redox Behavior and Principles of Sensor Development

Electrochemical techniques are valuable for probing the redox properties of this compound, owing to the electroactive nature of its aniline and sulfoxide functional groups. uba.aracs.org These methods can provide fundamental insights into its electron transfer mechanisms and form the basis for developing sensitive electrochemical sensors.

The aniline moiety can be electrochemically oxidized, a process that has been extensively studied for aniline and its derivatives. uba.arresearchgate.net Techniques like cyclic voltammetry (CV) can be used to determine the oxidation potential of the amine group. This process typically involves the transfer of electrons and protons, and its characteristics are often pH-dependent. uba.ar The sulfoxide group can also participate in redox reactions. wikipedia.orgnih.gov It can be reduced to the corresponding sulfide (B99878) or, under certain conditions, oxidized to a sulfone. nih.govresearchgate.net Studying these redox potentials is crucial for understanding the compound's stability and its potential interactions in biological or environmental systems.

The data obtained from electrochemical studies, such as oxidation and reduction potentials, can be harnessed to design and fabricate electrochemical sensors. researchgate.netresearchgate.net These sensors, often based on modified electrodes, can offer a simple, low-cost, and rapid method for the quantitative detection of this compound. researchgate.netwipo.int For instance, an electrode could be designed to operate at the specific oxidation potential of the aniline group, providing selectivity for this compound over other non-electroactive compounds in a sample.

Table 3: Relevant Electrochemical Properties for Functional Groups in this compound This table summarizes general redox behaviors of aniline and sulfoxide moieties, which are applicable to the study of this compound.

Functional GroupElectrochemical ProcessTypical TechniqueInformation Gained
Aniline (Amine) OxidationCyclic Voltammetry (CV)Oxidation potential, electron transfer kinetics, basis for sensor development uba.arresearchgate.net
Sulfoxide Reduction/OxidationPolarography, CVReduction to sulfide, oxidation to sulfone, redox stability nih.govacs.org

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity in this compound Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.netslideshare.net For this compound, derivatization primarily targets the primary amine group to enhance performance in both GC and HPLC analysis. nih.gov

For Gas Chromatography (GC): The main goals of derivatization are to increase volatility and thermal stability, and to improve peak shape. researchgate.netresearchgate.net

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen of the amine group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form an amide. This not only increases volatility but can also introduce fluorine atoms, which makes the derivative highly responsive to an electron capture detector (ECD), significantly increasing sensitivity. slideshare.net

For High-Performance Liquid Chromatography (HPLC): Derivatization is primarily used to enhance detection sensitivity. nih.govwelch-us.com This is achieved by attaching a "tag" to the amine group that has strong UV absorbance or fluorescence properties. researchgate.net

UV-Vis Tagging: Reagents can be used to introduce a highly chromophoric group, increasing the molar absorptivity and thus lowering the detection limit with a standard UV-Vis detector.

Fluorescence Tagging: For trace analysis, fluorescent derivatizing agents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or o-phthalaldehyde (B127526) (OPA) are used. researchgate.net The resulting derivatives can be detected with extremely high sensitivity and selectivity using a fluorescence detector. nih.gov

These strategies are crucial when analyzing low concentrations of this compound or when the sample matrix interferes with direct detection. nih.gov The choice of reagent depends on the analytical technique, the required sensitivity, and the nature of the sample matrix. greyhoundchrom.commdpi.com

Table 4: Common Derivatization Strategies for the Amine Group

Reagent ClassExample ReagentTarget Functional GroupAnalytical EnhancementPrimary Technique
Silylating Agents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Primary AmineIncreases volatility and thermal stability GC, GC-MS
Acylating Agents Trifluoroacetic Anhydride (TFAA)Primary AmineIncreases volatility and ECD response slideshare.netGC-ECD
Fluorescent Labels Dansyl ChloridePrimary AmineGreatly enhances sensitivity via fluorescence detection researchgate.netHPLC-FLD
Fluorescent Labels FMOC-Cl (9-fluorenylmethyl chloroformate)Primary AmineEnhances sensitivity for trace analysis researchgate.netHPLC-FLD

Future Directions and Emerging Research Themes

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies for 3-Methanesulfinylaniline

The chemical industry's shift towards green chemistry is driving the exploration of more sustainable methods for synthesizing molecules like this compound. ucl.ac.uk Traditional methods for creating aryl sulfoxides often rely on stoichiometric amounts of potentially explosive oxidants like m-chloroperoxybenzoic acid (mCPBA). ucl.ac.uk Future research will likely focus on cleaner, more efficient alternatives.

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to sulfoxides. ucl.ac.uk Oxidative enzymes, as well as reductive enzymes like methionine sulfoxide (B87167) reductases (MsrA and MsrB), have been successfully used to produce enantiopure sulfoxides. almacgroup.com For instance, MsrA enzymes can be used for the kinetic resolution of racemic alkyl-aryl-sulfoxides, yielding the (R)-enantiomer with high enantiomeric excess. almacgroup.com The use of whole-cell biocatalysts, such as E. coli, in non-conventional solvents like ionic liquids (ILs) and deep eutectic solvents (DESs), further enhances the sustainability of these processes by improving enzyme stability and reaction yields. almacgroup.com

Flow Chemistry: Continuous flow chemistry presents a scalable and safer alternative to batch processing for oxidation reactions. researchgate.net Methods using packed-bed reactors with oxidants like Oxone activated by trifluoroacetic acid have shown success in sulfoxidation without overoxidation. ucl.ac.uk Another flow-based approach involves the in situ generation of perselenic acid from selenium oxide and hydrogen peroxide to achieve selective oxidation of sulfides to sulfoxides. researchgate.net The ability to precisely control reaction parameters in flow reactors allows for high selectivity and yield. researchgate.net

Solvent-Promoted Oxidation: Recent developments have shown that the selective oxidation of sulfides to either sulfoxides or sulfones can be controlled simply by the choice of solvent and reaction temperature, using air or molecular oxygen as the ultimate oxidant. acs.org This practical approach avoids the need for metal catalysts or harsh chemical oxidants, making it an attractive green alternative. acs.org

Table 1: Comparison of Sustainable Synthesis Methodologies for Aryl Sulfoxides
MethodologyKey FeaturesAdvantagesChallenges/Considerations
Biocatalysis (e.g., Msr enzymes)Use of enzymes for stereoselective oxidation or reduction. almacgroup.comHigh enantioselectivity, mild reaction conditions, biodegradable catalysts. ucl.ac.ukalmacgroup.comEnzyme stability, substrate specificity, cost of biocatalysts. almacgroup.com
Flow ChemistryContinuous processing in microreactors. researchgate.netEnhanced safety, precise control over reaction, scalability, high yields. researchgate.netresearchgate.netInitial setup cost, potential for channel clogging. ucl.ac.uk
Solvent-Promoted OxidationUsing O2/air as the oxidant with selectivity controlled by solvent and temperature. acs.orgAvoids metal catalysts and harsh oxidants, operationally simple, uses readily available oxidant. acs.orgOptimization of conditions for specific substrates may be required.

Discovery of Novel Reactivity Modes and Mechanistic Paradigms for Sulfinyl Anilines

The sulfoxide group is a versatile functional group, and research continues to uncover new ways it can react. For sulfinyl anilines like this compound, this opens up possibilities for novel chemical transformations.

Aromatic Pummerer-Type Reactions: The Pummerer reaction, traditionally involving the conversion of a sulfoxide to an α-thio-substituted product, has been extended to aromatic systems. acs.org When an aromatic ring is adjacent to the activated sulfoxide, nucleophiles can attack the ring, leading to functionalization that is conceptually opposite to standard electrophilic aromatic substitution. acs.org This allows for the introduction of substituents at positions ortho or para to the sulfoxide group. acs.org

Sigmatropic Rearrangements: Aryl sulfoxides are known to participate in various sigmatropic rearrangements. For example, a uzh.chuzh.ch-sigmatropic rearrangement of sulfonium (B1226848) salts, generated from the reaction of aryl sulfoxides with phenols, has been used in metal-free biaryl synthesis. beilstein-journals.org More recently, a one-pot, two-step synthesis of benzothiophenes was developed involving a Morita-Baylis-Hillman (MBH) type sulfonium- uzh.chuzh.ch-rearrangement of aryl sulfoxides with allenenitriles. bohrium.com These rearrangements provide powerful tools for constructing complex molecular architectures from simple precursors. bohrium.com

Directing Group Chemistry: The sulfinyl group, particularly in the form of an o-sulfinyl aniline (B41778), has proven to be an effective chiral directing group in metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net This approach enables the stereoselective synthesis of complex molecules by guiding a catalyst to a specific C-H bond. researchgate.net For instance, amides derived from enantiopure sulfinyl anilines have been used in the diastereoselective arylation of cycloalkanes. nih.gov Preliminary mechanistic studies suggest that non-covalent interactions between the chiral sulfoxide-based ligand and the substrate are key to this activation. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Accelerating this compound Research

Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in chemical research, capable of accelerating discovery and optimization processes.

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are used to predict the biological activity or physical properties of chemical compounds based on their structure. Such models have been developed for various classes of organic compounds, including predicting properties like gas chromatographic retention times and refractive indices. acs.org For sulfoxides, QSAR modeling has been used to understand the interactions responsible for chiral recognition in chromatography. unimore.it Applying these methods to this compound and its derivatives could predict their properties, screen for potential applications, and guide synthetic efforts. researchgate.net

Synthesis Prediction and Optimization: AI is being used to predict the outcomes of chemical reactions and to optimize reaction conditions. Models that combine computational chemistry with machine learning are being developed to provide predictive power specifically for flow chemistry reactions, facilitating the translation from batch to continuous processes. researchgate.net This could be applied to optimize the sustainable synthesis of this compound, suggesting tailored conditions to maximize yield and minimize waste. researchgate.net Furthermore, ML algorithms can analyze vast datasets of reaction information to propose novel synthetic routes or identify key intermediates. x-mol.comacs.org

Table 2: Applications of AI/ML in this compound Research
AI/ML ApplicationSpecific TaskPotential Impact on this compound Research
QSAR/QSPR ModelingPredicting physicochemical properties, biological activity, or toxicity. acs.orgunimore.itAccelerated screening for new applications (e.g., as probes or in materials science), prioritization of synthetic targets.
Synthesis PlanningPredicting reaction outcomes and optimizing conditions (e.g., for flow chemistry). researchgate.netFaster development of efficient and sustainable synthetic routes, reduced experimental trial-and-error.
Mechanistic InsightAnalyzing complex reaction data to elucidate mechanisms.Deeper understanding of the novel reactivity of sulfinyl anilines, guiding the design of new reactions.

Potential Contributions of this compound Research to Fundamental Chemical Theory and Concepts

The study of seemingly simple molecules can often provide profound insights into fundamental chemical principles. Research on this compound and related sulfinyl anilines can contribute to several core areas of chemical theory.

Substituent Effects: The sulfinyl group (-SOR) is an interesting substituent whose electronic effects can be finely tuned. The anilino group in this compound adds another layer of complexity. Detailed studies on the reactivity and spectroscopic properties of this molecule can provide valuable data for refining Hammett-type relationships, which correlate reaction rates and equilibria with substituent parameters. acs.org Understanding how the sulfinyl and amino groups mutually influence each other's electronic character can enhance our predictive power in physical organic chemistry. acs.org

Non-Covalent Interactions: The interplay of non-covalent interactions is crucial in determining molecular conformation, crystal packing, and intermolecular recognition. The sulfinyl group can act as both a hydrogen bond acceptor (at the oxygen) and engage in other subtle interactions. In the context of C-H functionalization, non-covalent interactions between a chiral sulfinyl aniline directing group and a metal catalyst are believed to be critical for achieving high stereoselectivity. nih.govresearchgate.net Detailed experimental and computational studies on this compound can provide a clearer picture of these interactions, contributing to the broader understanding of supramolecular chemistry.

Excited-State Dynamics: The photophysical behavior of aryl sulfoxides is complex, involving pathways like pyramidal inversion and the formation of charge-transfer states. uzh.chresearchgate.net Research into how the aniline substituent in this compound modifies these excited-state processes can contribute to a more comprehensive theory of photochemistry for organosulfur compounds. uzh.ch This knowledge is not only fundamentally important but also underpins the rational design of new photoresponsive materials and fluorescent probes. researchgate.net Similarly, understanding the low-lying triplet excited states of N-sulfinylanilines has been shown to explain their reactivity in cycloaddition reactions, a concept that could be explored for the parent aniline. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Methanesulfinylaniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Guidance : Begin with sulfonylation of 3-nitroaniline followed by selective reduction, or direct sulfinyl group introduction via nucleophilic substitution. Optimize parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., Pd/C for reductions). Use HPLC or GC-MS to monitor reaction progress and purity .
  • Data Presentation : Tabulate yields, reaction times, and purity metrics under varying conditions (e.g., Table: Effect of Solvent on Yield). Avoid duplicating tabular data in text .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Guidance : Employ 1^1H/13^13C NMR (e.g., sulfinyl proton resonance at δ 2.8–3.2 ppm), FT-IR (S=O stretch ~1040 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Cross-reference with NIST databases for spectral validation .
  • Advanced Tip : Use deuterated solvents (e.g., DMSO-d6_6) to minimize interference in NMR analysis .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Guidance : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., oxidation to sulfone derivatives) and quantify via peak area normalization .
  • Data Presentation : Use line graphs to depict degradation kinetics (e.g., % Purity vs. Time) and tables for condition-specific half-lives .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound across studies?

  • Methodological Guidance : Perform systematic reviews (Cochrane guidelines) to identify methodological disparities. Replicate experiments under standardized conditions (e.g., USP buffers for solubility studies) and use meta-analysis to reconcile data .
  • Case Study : Compare HPLC-derived solubility data from acidic vs. neutral media, highlighting solvent polarity effects .

Q. How can computational modeling (e.g., DFT, MD simulations) enhance understanding of this compound’s reactivity in catalytic systems?

  • Methodological Guidance : Use Gaussian or ORCA software for DFT calculations to map electron density around the sulfinyl group. Validate models against experimental kinetic data (e.g., Hammett plots) .
  • Data Integration : Present computational results (e.g., bond dissociation energies) alongside experimental activation energies in a comparative table .

Q. What interdisciplinary approaches are suitable for studying this compound’s role in novel drug delivery systems?

  • Methodological Guidance : Combine synthetic chemistry (e.g., PEGylation for solubility) with pharmacokinetic profiling (in vitro Caco-2 assays, in vivo bioavailability studies). Use LC-MS/MS for metabolite tracking .
  • Ethical Compliance : Adhere to journal guidelines for dual-axis figures (e.g., Drug Release vs. Time and Plasma Concentration vs. Time) without overcrowding with structures .

Q. How should researchers design experiments to address conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?

  • Methodological Guidance : Employ factorial design (e.g., 2k^k designs) to isolate variables (e.g., substituent effects, concentration ranges). Use ANOVA to identify significant factors and validate via dose-response assays .
  • Data Contradiction Analysis : Create a heatmap matrix comparing IC50_{50} values across cell lines and microbial strains .

Literature and Data Management

Q. What systematic search strategies ensure comprehensive retrieval of this compound literature across databases?

  • Methodological Guidance : Use SciFinder with CAS RN 35216-39-8 and synonyms (e.g., m-methylsulfonylaniline). Combine MeSH terms (e.g., "sulfinyl compounds/chemical synthesis") in MEDLINE. Supplement with backward/forward citation tracking .

Q. How can raw data from this compound studies be ethically archived for reproducibility?

  • Methodological Guidance : Deposit datasets in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata (e.g., instrument calibration logs). Append raw spectra and chromatograms as supplementary files, adhering to journal word limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.